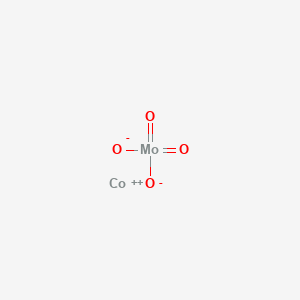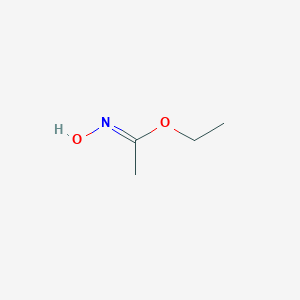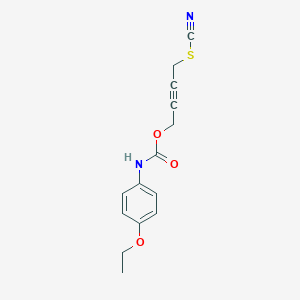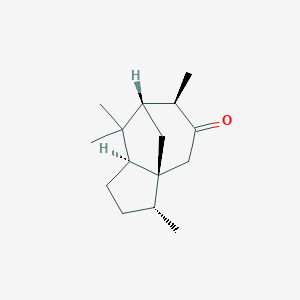
(-)-2-Cedranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Cedranone typically involves the oxidation of α-cedrene, a naturally occurring sesquiterpene . The reaction is carried out in the presence of oxidizing agents such as selenium dioxide (SeO2) and acetic anhydride (Ac2O) . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of α-cedrene to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity . The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(-)-2-Cedranone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and acetic anhydride (Ac2O).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted compounds .
Scientific Research Applications
(-)-2-Cedranone has several scientific research applications:
Mechanism of Action
The mechanism of action of (-)-2-Cedranone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cedran-9-one: Another compound with a similar structure and odor profile.
2-Isocedranone: A structural isomer with similar chemical properties.
Uniqueness
What sets (-)-2-Cedranone apart is its specific stereochemistry and the resulting unique odor profile, making it highly valuable in the fragrance industry .
Properties
CAS No. |
13567-40-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1 |
InChI Key |
CHPQWDBBFXQHQC-RXHHHXIQSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


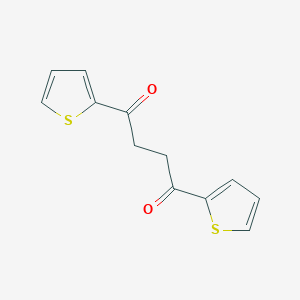

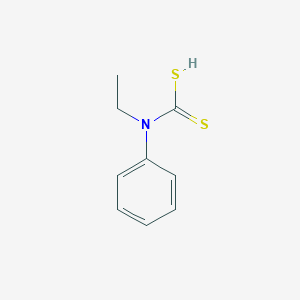
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
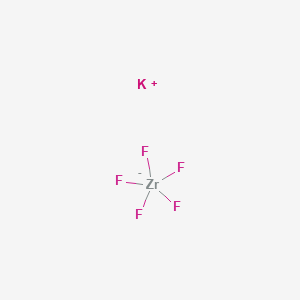
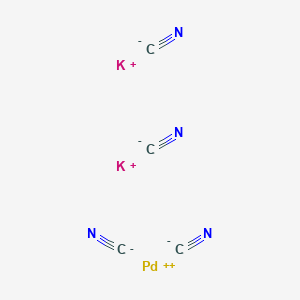
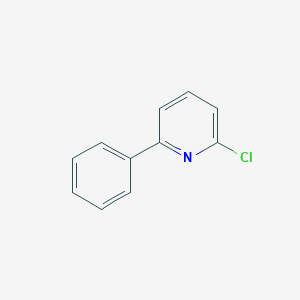
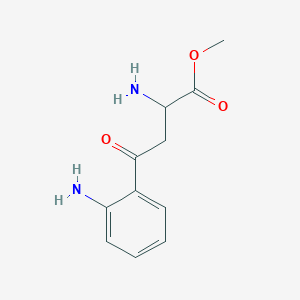
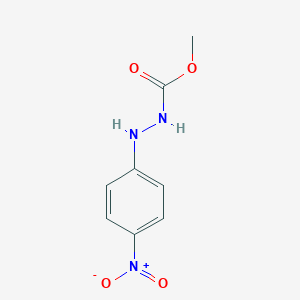
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
